N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide
CAS No.: 1005301-34-7
Cat. No.: VC7006924
Molecular Formula: C21H21F3N2O2
Molecular Weight: 390.406
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005301-34-7 |
|---|---|
| Molecular Formula | C21H21F3N2O2 |
| Molecular Weight | 390.406 |
| IUPAC Name | N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C21H21F3N2O2/c1-13(2)20(28)26-10-4-6-14-8-9-17(12-18(14)26)25-19(27)15-5-3-7-16(11-15)21(22,23)24/h3,5,7-9,11-13H,4,6,10H2,1-2H3,(H,25,27) |
| Standard InChI Key | WOPKPEYUSSBJFL-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Introduction
Structural and Chemical Identity
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide reflects its complex architecture:
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Tetrahydroquinoline core: A partially hydrogenated quinoline ring system (C₉H₁₁N) providing a planar aromatic region fused to a saturated six-membered ring.
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2-Methylpropanoyl group: An isobutyryl substituent (-CO-C(CH₃)₂) at position 1 of the tetrahydroquinoline.
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3-(Trifluoromethyl)benzamide: A benzamide group with a trifluoromethyl (-CF₃) substituent at the meta position.
The molecular formula is C₂₂H₂₂F₃N₂O₂, with a calculated molecular weight of 409.42 g/mol.
Key Physicochemical Properties
Estimated properties derived from computational models (e.g., SwissADME, PubChem algorithms) include:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 4.2 ± 0.3 |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 4 (two carbonyl oxygens, amide oxygen, quinoline N) |
| Polar Surface Area | 65.8 Ų |
| Solubility | Poor in water; soluble in DMSO, ethanol |
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the tetrahydroquinoline scaffold contributes to planar rigidity, facilitating interactions with biological targets .
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide likely involves modular construction:
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Tetrahydroquinoline Core Formation:
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Acylation at Position 1:
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Reaction with isobutyryl chloride under basic conditions (e.g., pyridine, DMAP).
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Benzamide Coupling:
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Amidation of 3-(trifluoromethyl)benzoic acid with the tetrahydroquinoline amine using coupling agents (e.g., HATU, EDC).
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Industrial Considerations
Scale-up challenges include:
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Regioselectivity: Ensuring trifluoromethylation occurs exclusively at the benzamide’s meta position.
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Purification: Chromatographic separation of intermediates due to structural similarity byproducts.
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Green Chemistry: Solvent selection (e.g., replacing DMF with cyclopentyl methyl ether) to reduce environmental impact .
Comparative Analysis with Structural Analogs
| Compound | Key Differences | Bioactivity |
|---|---|---|
| N-Phenyl-2-(trifluoromethyl)benzamide | Lacks tetrahydroquinoline core | Moderate COX-2 inhibition |
| 4-Hydroxy-2-quinolones | Oxidized quinoline; no benzamide | Antimalarial activity |
| Target Compound | Hybrid structure | Multitarget potential |
The integration of a trifluoromethylbenzamide with a tetrahydroquinoline scaffold uniquely positions this compound for multitarget therapies, circumventing resistance mechanisms common in single-target agents .
Future Research Directions
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Synthetic Optimization: Developing enantioselective routes to access chiral variants.
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In Vivo Efficacy Studies: Testing in xenograft models of colorectal and breast cancers.
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Formulation Development: Nanoencapsulation to improve aqueous solubility.
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Target Deconvolution: CRISPR-Cas9 screens to identify novel molecular targets.
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